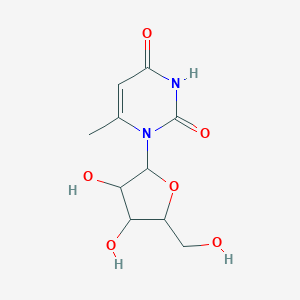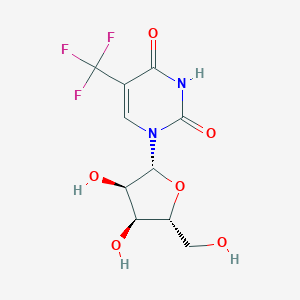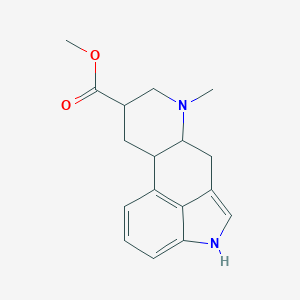
Bisfenol E
Descripción general
Descripción
1,1-Bis(4-hydroxyphenyl)ethane, also known as BHPE, is an important organic compound used in a wide range of industrial, pharmaceutical, and medical applications. It is a white crystalline solid, with a molecular weight of 200.25 g/mol. BHPE has a melting point of 110-112°C, and is highly soluble in water, alcohol, and other organic solvents. Its chemical structure is composed of two phenol groups connected by an ethane bridge, making it a bisphenol. BHPE is used in a variety of applications, including the synthesis of polymers, as a reagent in organic synthesis, and as a stabilizer in pharmaceuticals and medical devices.
Aplicaciones Científicas De Investigación
Bisfenol E (BPE), también conocido como 4,4’-Etilidenobisfenol, es un compuesto químico con diversas aplicaciones en la investigación científica y la industria. A continuación se presenta un análisis exhaustivo de seis aplicaciones únicas del this compound, cada una detallada bajo un encabezado claro y descriptivo.
Sensores Electroquímicos
El this compound se utiliza en el desarrollo de sensores electroquímicos. Estos sensores están diseñados para la detección de especies químicas en entornos complejos. La detección electroquímica basada en nanopartículas de oro y nanotubos de carbono de pared múltiple es un ejemplo donde los derivados de BPE se utilizan para la determinación cuantitativa rápida y sensible .
Biomonitoreo en Salud Pública
Los derivados de BPE son significativos en el biomonitoreo, que es una herramienta para evaluar la exposición humana a los compuestos que alteran el sistema endocrino (EDCs). Los métodos analíticos para medir los bisfenoles en matrices biológicas como la orina, la sangre y la leche materna son cruciales para la vigilancia de la salud pública .
Síntesis de Resina Epóxica
El this compound es un ingrediente clave en la síntesis de resinas epóxicas. Estas resinas son conocidas por sus aplicaciones a alta temperatura, adhesión a varios sustratos y aplicaciones de alta resistencia a la tracción, lo que las hace adecuadas para uso industrial .
Análisis Ambiental
El compuesto se utiliza en el análisis ambiental, particularmente en el monitoreo de bisfenoles en muestras de orina humana. La cromatografía líquida de alta resolución acoplada a un detector de matriz de diodos (HPLC-PDA) es una de las técnicas empleadas para este propósito .
Mecanismo De Acción
Target of Action
BPE, like other bisphenols, is known to interact with various proteins and enzymes involved in different biological processes . It has been reported to affect male reproductive health by interacting with testicular cells, including Sertoli, Leydig, and germ cells . These cells play crucial roles in male fertility, and their disruption can lead to adverse reproductive outcomes.
Mode of Action
BPE’s mode of action involves binding to and modulating the activity of its target proteins and enzymes . For instance, it has been shown to act as a partial agonist of estrogen receptors, activating certain functions while inhibiting others . This dual action can lead to complex changes in cellular processes and functions.
Biochemical Pathways
BPE can affect several biochemical pathways. It has been reported to perturb purine metabolism and pyrimidine metabolism . These pathways are critical for the synthesis of DNA and RNA, and their disruption can have far-reaching effects on cellular function and health. Additionally, BPE can also interfere with hormonal metabolism and regulation, potentially affecting a wide range of physiological processes .
Pharmacokinetics
Like other bisphenols, bpe is likely to be absorbed into the body through ingestion or skin contact, distributed to various tissues, metabolized primarily in the liver, and excreted in urine . These ADME properties can significantly impact the bioavailability of BPE and thus its potential effects on the body.
Result of Action
At the molecular and cellular level, BPE can induce a variety of effects. It has been reported to increase the number of apoptotic cells, enhance the expression of detoxifying enzymes, and cause DNA fragmentation . These effects can lead to cellular damage and dysfunction, potentially contributing to various health problems.
Action Environment
The action, efficacy, and stability of BPE can be influenced by various environmental factors. For example, the presence of other chemicals in the environment can affect the bioavailability and toxicity of BPE . Additionally, factors such as pH, temperature, and redox potential can influence the rate of BPE breakdown in the environment . Therefore, understanding the environmental context is crucial for assessing the potential impacts of BPE.
Propiedades
IUPAC Name |
4-[1-(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNHNBLSNVSJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047891 | |
| Record name | Bisphenol E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2081-08-5 | |
| Record name | Bisphenol E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Ethylidenebisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



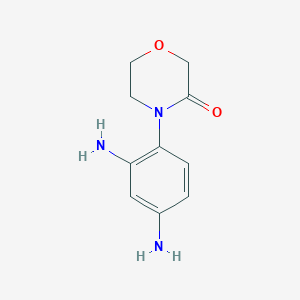
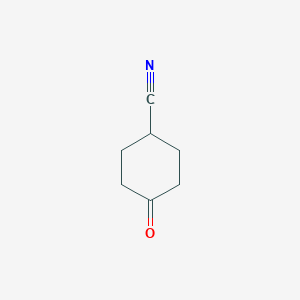
![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)
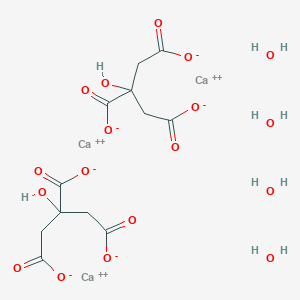

![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)

